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Compound of Interest

Compound Name: Avanafil-13C-d3

Cat. No.: B10820087

An In-depth Technical Guide to the Synthesis and Purification of Avanafil-13C-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a highly selective and potent oral inhibitor of phosphodiesterase type 5 (PDES5), an
enzyme found primarily in the corpus cavernosum of the penis.[1] Its inhibitory action leads to
increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle
relaxation and increased blood flow, thereby treating erectile dysfunction.[1] Avanafil is
characterized by its rapid onset of action.[2]

Isotopically labeled compounds are critical tools in drug development, particularly for
pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.
Avanafil-13C-d3 is designed for use as an internal standard for the quantification of Avanafil in
biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry
(LC-MS). The stable isotope labels provide a distinct mass signature, allowing for precise
differentiation from the unlabeled drug without altering its chemical properties.

This guide provides a detailed methodology for the synthesis and purification of Avanafil-13C-
d3, based on established synthetic routes for Avanafil and general isotopic labeling techniques.

Synthesis of Avanafil-13C-d3

The synthesis of Avanafil-13C-d3 involves a multi-step process, beginning with the preparation
of a key isotopically labeled intermediate, 3-chloro-4-(methoxy-13C-d3)benzylamine. This
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intermediate is then incorporated into the Avanafil scaffold through a series of reactions
adapted from known manufacturing processes.[3]

Synthetic Workflow

The overall synthetic pathway is illustrated below. The strategy focuses on the early
introduction of the isotopic labels to maximize efficiency.

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Avanafil-13C-d3.

Experimental Protocols: Synthesis

Part A: Synthesis of Labeled Intermediate

Step 1: Synthesis of 3-chloro-4-(methoxy-13C-d3)benzaldehyde This step involves a
Williamson ether synthesis to introduce the labeled methyl group.

o Materials: 3-chloro-4-hydroxybenzaldehyde, lodomethane-13C-d3 (99 atom % 13C),
potassium carbonate (K2COs), Acetone.

e Procedure:

o To a solution of 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in dry acetone, add finely
ground potassium carbonate (1.5 eq).

o Stir the suspension vigorously at room temperature for 30 minutes.

o Add lodomethane-13C-d3 (1.1 eq) dropwise to the mixture.
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o Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring
completion by Thin Layer Chromatography (TLC).

o After cooling to room temperature, filter the solid K2COs and wash with acetone.
o Evaporate the filtrate under reduced pressure.

o Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous
sodium sulfate (Na=S0Oa4), and concentrate to yield the crude product.

o Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Step 2: Synthesis of 3-chloro-4-(methoxy-13C-d3)benzylamine This step converts the aldehyde
to the primary amine via reductive amination.

o Materials: 3-chloro-4-(methoxy-13C-d3)benzaldehyde, ammonium acetate, sodium
cyanoborohydride (NaBHsCN), Methanol.

e Procedure:

o Dissolve the aldehyde from Step 1 (1.0 eq) and a large excess of ammonium acetate
(approx. 10 eq) in methanol.

o Stir the solution at room temperature for 1 hour.

o Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature does not
exceed 30°C.

o Continue stirring at room temperature for 12-18 hours.
o Quench the reaction by carefully adding 2M HCI until the solution is acidic (pH ~2).
o Evaporate the methanol under reduced pressure.

o Basify the aqueous residue with 4M NaOH to pH >10 and extract with dichloromethane
(DCM).
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o Combine the organic layers, dry over Na2SOa4, and concentrate to yield the target
benzylamine, which can be used in the next step without further purification.

Part B: Final Assembly

The subsequent steps are adapted from a known synthetic route for Avanafil.

Step 3: Condensation with Pyrimidine Core

o Procedure: React ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (1.0 eq) with 3-
chloro-4-(methoxy-13C-d3)benzylamine (1.1 eq) from Step 2 in a suitable solvent like
ethanol with a base (e.g., triethylamine) at reflux to form ethyl 4-[(3-chloro-4-(methoxy-13C-
d3)benzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate.

Step 4: Oxidation

e Procedure: Dissolve the product from Step 3 in DCM and cool to 0°C. Add meta-
chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise. Stir the reaction at room
temperature until the starting material is consumed. The methylsulfanyl group is oxidized to
the more reactive methylsulfonyl group.

Step 5: Substitution with L-Prolinol

e Procedure: React the methylsulfonyl intermediate from Step 4 with (S)-2-
(hydroxymethyl)pyrrolidine (L-prolinol) (1.2 eq) in a polar aprotic solvent like tetrahydrofuran
(THF) or dimethylformamide (DMF) to yield the prolinol adduct.

Step 6: Saponification (Hydrolysis)

e Procedure: Hydrolyze the ethyl ester of the prolinol adduct from Step 5 using an aqueous
solution of sodium hydroxide (NaOH) in a methanol/water mixture. Acidify the reaction
mixture after completion to precipitate the carboxylic acid, 4-[(3-chloro-4-(methoxy-13C-
d3)benzyl)amino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid.

Step 7: Final Amide Coupling
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e Procedure: Couple the carboxylic acid from Step 6 with 2-(aminomethyl)pyrimidine (1.1 eq)
using standard peptide coupling reagents such as 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in DMF. Stir
at room temperature for 12-24 hours. Work-up involves aqueous extraction and
crystallization or direct purification.

Purification of Avanafil-13C-d3

The final crude product is purified to 298% purity using preparative reverse-phase high-
performance liquid chromatography (RP-HPLC).

Purification and Analysis Workflow
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Caption: Workflow for the purification and analysis of Avanafil-13C-d3.
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Experimental Protocol: Purification

 Instrumentation: A preparative HPLC system equipped with a UV detector and fraction
collector.

o Sample Preparation: Dissolve the crude Avanafil-13C-d3 in a minimal amount of a suitable
solvent, such as a mixture of methanol and water or DMSO. Filter the solution through a 0.45
pum filter before injection.

o Chromatographic Conditions:
o Column: C18, 10 um particle size (preparative scale, e.g., 250 x 21.2 mm).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: Acetonitrile.

o Gradient: A linear gradient from 10% B to 80% B over 30-40 minutes is a typical starting
point.

o Flow Rate: Appropriate for the column dimension (e.g., 15-25 mL/min).
o Detection: UV at 239 nm.
o Fraction Collection: Collect fractions based on the elution of the main product peak.
e Post-Purification:
o Analyze the collected fractions using analytical HPLC or UPLC-MS to determine purity.
o Pool the fractions with the desired purity (e.g., >98%).
o Remove the organic solvent (acetonitrile) under reduced pressure.

o Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a
white solid.

Data Presentation
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Table 1: Synthesis Protocol Summary

Reaction Key Typical
Step Solvent Temp (°C) .
Type Reagents Yield
3-chloro-4-
Williamson hydroxybenz
1 Ether aldehyde, Acetone 56 85-95%
Synthesis 13CHsl,
K2COs
] Aldehyde Int.,
Reductive
2 o NH4OAc, Methanol 25 70-85%
Amination
NaBHsCN
Benzylamine
Nucleophilic Int.,
3 o o Ethanol 78 80-90%
Substitution Pyrimidine
Core, EtsN
Intermediate
4 Oxidation from Step 3, DCM 0-25 >90%
m-CPBA
N Intermediate
Nucleophilic
5 o from Step 4, THF 65 75-85%
Substitution ]
L-Prolinol
o Intermediate
Saponificatio
6 from Step 5, MeOH/H20 50 >95%
n
NaOH
) Carboxylic
Amide )
7 _ Acid Int., DMF 25 60-75%
Coupling
EDCI, HOBT

Table 2: Preparative HPLC Purification Parameters
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Parameter

Value

Column

C18, 250 x 21.2 mm, 10 pm

Mobile Phase A

Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile
Flow Rate 20 mL/min
Gradient 10% to 80% B over 35 minutes

Detection Wavelength

239 nm

Injection Volume

1-5 mL (concentration dependent)

Column Temperature

35°C

Table 3: Final Product Characterization

Parameter

Specification Reference

Chemical Formula

C22[13C]H23D3CIN7O3 -

Exact Mass 488.19 (M+H)*: 489.20 -
Appearance White to off-white solid
Purity (HPLC) = 98%

Isotopic Purity

> 99% deuterated forms (di-
ds)

Retention Time (UPLC)

Approx. 5.4 min (analytical

scale)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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